Gallium ga-68 gozetotide is a Radioactive Diagnostic Agent. The mechanism of action of gallium ga-68 gozetotide is as a Positron Emitting Activity.
Gallium Ga 68 Gozetotide is a radioconjugate composed of a human prostate specific membrane antigen (PSMA)-targeting ligand, Glu-urea-Lys(Ahx) (Glu-NH-CO-NH-Lys(Ahx)), conjugated, via the acyclic radiometal chelator N,N'-bis [2-hydroxy-5-(carboxyethyl)benzyl] ethylenediamine-N,N'-diacetic acid (HBED-CC), to the radioisotope gallium Ga 68, with potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET). Upon intravenous administration of the gallium Ga 68 gozetotide, the Glu-urea-Lys(Ahx) moiety targets and binds to PSMA-expressing tumor cells. Upon internalization, PSMA-expressing tumor cells can be detected during PET imaging. PSMA, a tumor-associated antigen and type II transmembrane protein, is expressed on the membrane of prostatic epithelial cells and overexpressed on prostate tumor cells.
PSMA-11
CAS No.: 1366302-52-4
Cat. No.: VC0540554
Molecular Formula: C44H59GaN6O17
Molecular Weight: 1011.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1366302-52-4 |
---|---|
Molecular Formula | C44H59GaN6O17 |
Molecular Weight | 1011.9 g/mol |
IUPAC Name | 2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |
Standard InChI | InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |
Standard InChI Key | AEBYHKKMCWUMKX-LNTZDJBBSA-K |
Isomeric SMILES | [H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |
SMILES | C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O |
Canonical SMILES | [H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |
Appearance | Solid powder |
Introduction
Fundamental Properties and Development
Chemical Structure and Mechanism
PSMA-11 is a small-molecule PSMA inhibitor that binds with high affinity to PSMA, a transmembrane protein significantly overexpressed in prostate cancer cells, including both primary and metastatic lesions . The specificity of PSMA-11 for PSMA receptors results in highly accurate images, significantly reducing the risk of false positives and enabling precise localization of cancerous tissues . When labeled with gallium-68, it forms [68Ga]Ga-PSMA-11 (also known as 68Ga-PSMA-HBED-CC), which has demonstrated excellent imaging characteristics due to its rapid tumor uptake, favorable biodistribution, and fast clearance from non-target tissues .
Historical Development
The development of PSMA-11 marked a significant milestone in nuclear medicine. First used as a PET imaging agent in patients in 2011, it has since been extensively studied and implemented as a leading radiopharmaceutical for PET/CT imaging of prostate cancer . The compound's evolution represents a shift from earlier antibody-based approaches to small-molecule inhibitors, offering improved pharmacokinetics and imaging quality. Small-molecule PSMA inhibitors demonstrate more rapid tumor uptake and excretion compared to antibody-based agents, reducing radiation exposure while maintaining accurate localization of prostate cancer lesions .
Clinical Applications and Performance
Diagnostic Accuracy
Extensive research has validated the remarkable diagnostic performance of PSMA-11 across multiple clinical scenarios. A comprehensive review of 76 studies involving more than 5,000 men with prostate cancer demonstrated that the majority of studies evaluating Ga-68 PSMA-11 PET for primary staging and for biochemical recurrence showed sensitivity ≥80% and specificity ≥90% . This exceptional diagnostic accuracy has positioned PSMA-11 as superior to conventional imaging modalities for prostate cancer detection.
In a single-center prospective evaluation involving 150 patients who underwent 68Ga-PSMA-11 PET/CT or PET/MRI, researchers reported impressive results with substantial to almost perfect interreader reliability by anatomical region (κ = 0.78–0.87) . The study demonstrated high sensitivity per region (up to 100%) and per patient (up to 89.8%), along with high positive predictive value per region (up to 100%) and per patient (up to 91.5%) . Notably, sensitivity was highest for bone metastases and lowest for soft-tissue metastases, while positive predictive value was highest for bone metastases and lowest for prostate bed recurrence .
Comparative Performance
PSMA-11 has consistently outperformed other imaging modalities in head-to-head comparisons. In particular, 68Ga-PSMA-11 has demonstrated superior detection rates compared to 18F-fluciclovine across all anatomic regions, including prostate bed (20% vs. 12%), pelvic nodes (37% vs. 14%), extra-pelvic nodes (8% vs. 2%), skeleton (8% vs. 2%), and visceral organs (6% vs. 2%) . When compared to conventional imaging techniques, 68Ga-PSMA-11 PET/CT showed significantly higher sensitivity and specificity than MRI and CT .
One noteworthy advantage is that 68Ga-PSMA-11 produces up to 5 times fewer false positives compared to 18F-PSMA-1007, making it particularly valuable for accurate diagnosis and effective treatment planning . In a study of 38 patients planned to undergo salvage lymphadenectomy, 68Ga-PSMA-11 PET/CT had significantly higher negative predictive value and accuracy for detection of lymph node metastases than 18F-fluoroethylcholine PET/CT .
Performance in Different Clinical Scenarios
Table 1: Diagnostic Performance of 68Ga-PSMA-11 PET in Different Clinical Settings
Clinical Impact and Management Changes
Influence on Treatment Decisions
One of the most significant advantages of PSMA-11 imaging is its considerable impact on clinical management decisions. Studies have shown that Ga-68 PSMA-11 PET led to changes in clinical management in 19% to 52% of patients with primary prostate cancer and 16% to 75% of patients with biochemical recurrence . In radiation oncology, 68Ga-PSMA-11 has been extensively explored since it represents a field that relies heavily on risk stratification and exact staging. In one study, the therapeutic strategy was changed in 50.8% of cases based on 68Ga-PSMA-11 PET findings .
Therapy Planning and Response Assessment
Beyond its diagnostic capabilities, PSMA-11 has demonstrated significant value in therapy planning and response assessment. Its ability to accurately identify and characterize prostate cancer lesions makes it an ideal tool for guiding localized treatments such as radiation therapy and surgery. In radiation oncology, 68Ga-PSMA-11 has been proposed as a key technology for individualized radiotherapy in prostate cancer patients .
Regulatory Status and Clinical Implementation
FDA Approval
In a landmark decision, the United States Food and Drug Administration (FDA) approved 68Ga-PSMA-11 in December 2020 as the first 68Ga-radiopharmaceutical for the PET imaging of PSMA-positive prostate cancer . This regulatory milestone came after nearly a decade of clinical research demonstrating the radiopharmaceutical's safety and efficacy. According to the FDA approval, 68Ga-PSMA-11 is indicated for patients with suspected prostate cancer metastasis who are potentially curable by surgery or radiation therapy, as well as for patients with suspected prostate cancer recurrence .
Limitations and Considerations
Technical and Practical Limitations
Despite its numerous advantages, PSMA-11 does have some limitations. The short half-life of gallium-68 (approximately 68 minutes) necessitates on-site or nearby production, which can limit widespread availability. Additionally, radiotracer accumulation in the bladder may occasionally hinder the detection of cancer in adjacent tissues, potentially affecting the visualization of localized disease near the bladder .
Interpretation Challenges
Interpretation of PSMA-11 PET images requires specific expertise, as some benign conditions and non-prostatic malignancies can also express PSMA, potentially leading to false-positive results. While PSMA-11 produces fewer false positives compared to other radiotracers like 18F-PSMA-1007, proper training and experience remain essential for accurate image interpretation .
Future Perspectives
Emerging Applications
The success of PSMA-11 has paved the way for expanding applications beyond traditional diagnosis and staging. Emerging applications include PET-guided biopsy, where PSMA-11 has shown potential for accurate intraprostatic tumor localization. In combination with multiparametric MRI, 68Ga-PSMA-11 imaging demonstrates great potential for biopsy guidance and could improve the accuracy of prostate biopsies .
Comparison with Emerging Alternatives
While PSMA-11 currently represents the gold standard, several alternative PSMA-targeted radiotracers are under development or have recently been introduced. These include 18F-labeled compounds like 18F-PSMA-1007 and 18F-DCFPyL, which offer logistical advantages due to the longer half-life of fluorine-18 (approximately 110 minutes), enabling central manufacturing and distribution .
Studies evaluating these 18F-labeled PSMA ligands suggest performance comparable to 68Ga-PSMA-11. The diagnostic performances of both 18F-PSMA-1007 PET/CT and 18F-DCFPyL PET/CT are highly promising for accurate local staging in recurrent disease and have been shown to be at least equivalent to 68Ga-PSMA-11 in some aspects . However, the established clinical experience and extensive validation of PSMA-11 continue to make it the reference standard against which newer agents are compared.
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